molecular formula C12H17N3O3 B6749780 1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea

1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea

Cat. No.: B6749780
M. Wt: 251.28 g/mol
InChI Key: GFPDXPODHMTIOX-UHFFFAOYSA-N
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Description

1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea is a synthetic organic compound that features a urea functional group attached to a dioxane ring and a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea typically involves the following steps:

    Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate.

    Formation of the Urea Group: The final step involves the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a drug candidate for various therapeutic targets.

    Industry: Use in the synthesis of polymers or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Dioxan-2-ylmethyl)-3-(pyridin-2-yl)urea: Lacks the methyl group on the pyridine ring.

    1-(1,3-Dioxan-2-ylmethyl)-3-(6-chloropyridin-2-yl)urea: Contains a chlorine atom instead of a methyl group.

Uniqueness

1-(1,3-Dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea is unique due to the presence of both the dioxane ring and the methyl-substituted pyridine ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-dioxan-2-ylmethyl)-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-4-2-5-10(14-9)15-12(16)13-8-11-17-6-3-7-18-11/h2,4-5,11H,3,6-8H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPDXPODHMTIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCC2OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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